molecular formula C17H16O3 B7752029 (2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid

(2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid

Cat. No.: B7752029
M. Wt: 268.31 g/mol
InChI Key: LKSIQMGQBZITQK-FOWTUZBSSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)-2-phenylprop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a trans (E) configuration at the double bond. The molecule consists of a propenoic acid backbone substituted with a phenyl group at the C2 position and a 4-ethoxyphenyl group at the C3 position. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring imparts electron-donating resonance effects, influencing the compound’s electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-15-10-8-13(9-11-15)12-16(17(18)19)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,19)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSIQMGQBZITQK-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 4-ethoxybenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This chalcone is then subjected to an aldol condensation reaction to yield the desired this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid with structurally related α,β-unsaturated carboxylic acids, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Effects on Electronic Properties and Acidity

The acidity of the carboxylic acid group is modulated by substituents on the aromatic rings. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the deprotonated form, while electron-donating groups (EDGs) reduce it.

Compound Substituent(s) Electronic Effect Relative Acidity (Inferred)
This compound 4-Ethoxy (EDG) Electron-donating Lower acidity (higher pKa)
(E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid 4-Chloro (EWG) Electron-withdrawing Higher acidity (lower pKa)
(2E)-3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid 4-CF₃ (Strong EWG) Strongly electron-withdrawing Highest acidity
(E)-3-(4-Nitrophenyl)-2-phenylprop-2-enoic acid 4-Nitro (Strong EWG) Strongly electron-withdrawing Very high acidity
(2E)-3-(4-Pentylphenyl)prop-2-enoic acid 4-Pentyl (EDG via alkyl chain) Electron-donating Lower acidity

Structural and Crystallographic Comparisons

Crystal packing and intermolecular interactions are influenced by substituent size, polarity, and hydrogen-bonding capacity.

Compound Crystal System Notable Interactions Reference
(2E)-3-(2-Bromophenyl)-2-phenylprop-2-enoic acid Monoclinic (P21/n) Br···π interactions; carboxylic acid dimerization
(E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid Not reported Likely Cl···H and π-π stacking
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Syn-periplanar C=C C≡N dipole interactions

Key Insight: The ethoxy group’s oxygen atom may participate in hydrogen bonding (e.g., O–H···O interactions with the carboxylic acid group), differentiating its crystal packing from bromo- or cyano-substituted analogs.

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